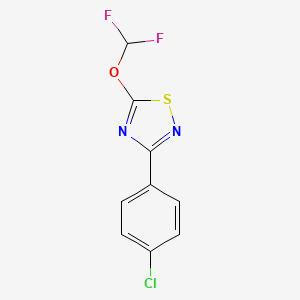
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with difluoromethoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-methoxy-: Similar structure but lacks the difluoromethoxy group.
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(trifluoromethoxy)-: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-(difluoromethoxy)-: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- is unique due to the presence of both the chlorophenyl and difluoromethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile agent in various applications.
Properties
CAS No. |
192817-67-7 |
|---|---|
Molecular Formula |
C9H5ClF2N2OS |
Molecular Weight |
262.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(difluoromethoxy)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5ClF2N2OS/c10-6-3-1-5(2-4-6)7-13-9(16-14-7)15-8(11)12/h1-4,8H |
InChI Key |
WMXPJOZXZIXLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
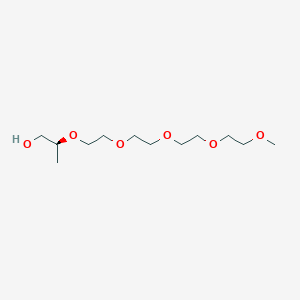
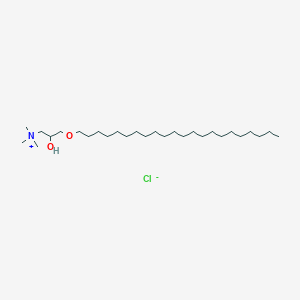
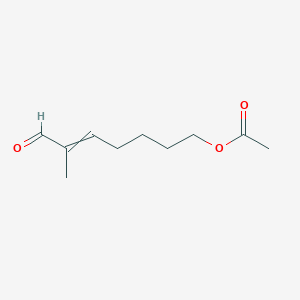

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
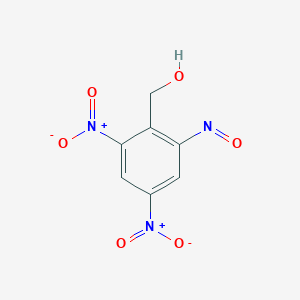
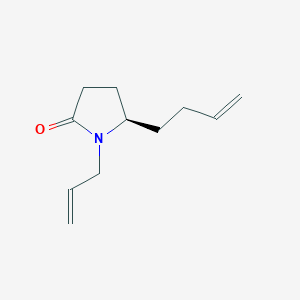
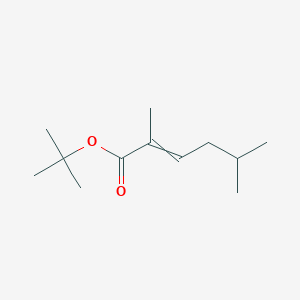
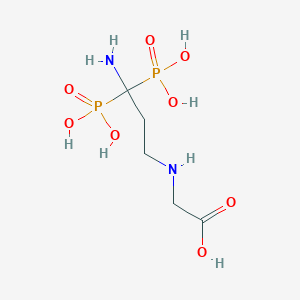
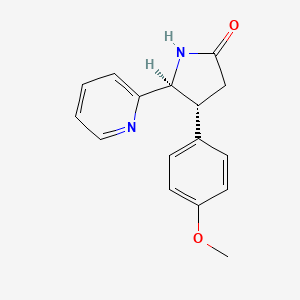
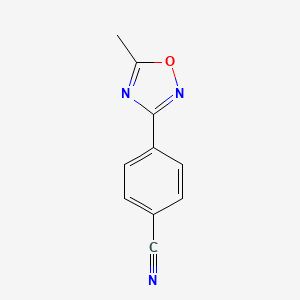
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
